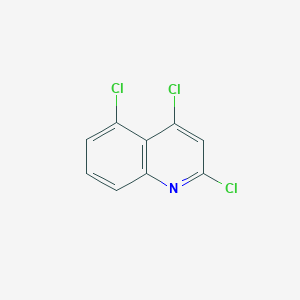

2,4,5-Trichloroquinoline

Vue d'ensemble

Description

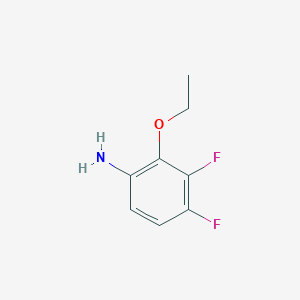

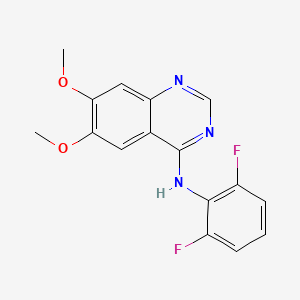

2,4,5-Trichloroquinoline is a chemical compound with the molecular formula C9H4Cl3N . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Mécanisme D'action

Target of Action

It is structurally similar to chloroquine, a well-known antimalarial drug . Chloroquine targets the heme polymerase in malarial trophozoites

Mode of Action

Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite

Biochemical Pathways

Chloroquine, a structurally similar compound, is known to inhibit the atp synthesis pathway

Pharmacokinetics

It’s known that the compound is highly soluble in water , which could potentially affect its bioavailability

Result of Action

Chloroquine, a structurally similar compound, is known to cause the accumulation of toxic heme in malarial parasites, leading to their death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 2,4,5-Trichlorophenol, a compound with a similar structure, is known to be moderately toxic to most biodiversity and is a neurotoxin and an irritant

Avantages Et Limitations Des Expériences En Laboratoire

2,4,5-Trichloroquinoline has several advantages for use in lab experiments. This compound is a fluorescent compound that can be easily detected and quantified. This compound is also a stable compound that can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. This compound is a toxic compound that can be harmful to cells and organisms. This compound can also bind to non-specific sites, which can lead to false positives in experiments.

Orientations Futures

There are several future directions for the use of 2,4,5-Trichloroquinoline in scientific research. This compound can be used as a probe for the study of protein-protein interactions and protein-ligand interactions. This compound can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. Further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of diseases.

Conclusion

In conclusion, this compound is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound can be synthesized through various methods and has been used as a probe for the study of biological processes. This compound has several biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for the use of this compound in scientific research, including the study of protein-protein interactions and the use of this compound as a photosensitizer in photodynamic therapy.

Applications De Recherche Scientifique

2,4,5-Trichloroquinoline has been extensively used in scientific research due to its unique properties. This compound is a fluorescent compound that can be used as a probe for various biological processes. This compound has been used to study the binding of small molecules to proteins, the interaction between DNA and proteins, and the localization of proteins in cells. This compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.

Propriétés

IUPAC Name |

2,4,5-trichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOFTAIVWVOBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)

![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)

![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)